2-(4,5-Dichloro-2-nitroanilino)-ethanol

Description

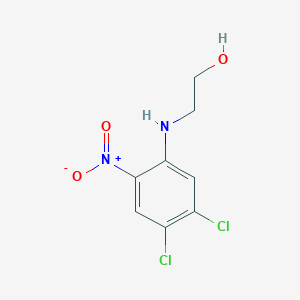

2-(4,5-Dichloro-2-nitroanilino)-ethanol is a synthetic aromatic compound featuring an aniline core substituted with two chlorine atoms at the 4- and 5-positions, a nitro group at the 2-position, and an ethanolamine side chain. Its molecular formula is C₈H₇Cl₂N₂O₃, with a molecular weight of 265.07 g/mol.

Properties

Molecular Formula |

C8H8Cl2N2O3 |

|---|---|

Molecular Weight |

251.06 g/mol |

IUPAC Name |

2-(4,5-dichloro-2-nitroanilino)ethanol |

InChI |

InChI=1S/C8H8Cl2N2O3/c9-5-3-7(11-1-2-13)8(12(14)15)4-6(5)10/h3-4,11,13H,1-2H2 |

InChI Key |

MHNVDTOXGNXJPT-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)[N+](=O)[O-])NCCO |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(4-Chloro-2-nitroanilino)ethan-1-ol

- Structure: Single chlorine at the 4-position, nitro at 2-position, ethanolamine side chain.

- Molecular Formula : C₈H₉ClN₂O₃.

- Key Differences : The absence of the 5-chloro substituent reduces steric hindrance and lipophilicity compared to the target compound.

- For example, phenolic ethanol analogs with chloro or methoxy groups show tyrosinase inhibition rates of 20–60% .

2-(4-Amino-2-nitroanilino)ethanol

- Structure: Amino group at the 4-position instead of chlorine.

- Molecular Formula : C₈H₁₁N₃O₃.

- Activity: Amino-nitroaniline derivatives are often intermediates in dye synthesis or pharmaceutical precursors. No direct biological data are provided, but amino groups in similar compounds correlate with altered redox properties and reduced cytotoxicity compared to chlorinated analogs .

1-Deoxy-1-(4,5-Dichloro-2-nitroanilino)-sorbitol

- Structure: Sorbitol backbone replaces ethanolamine; retains 4,5-dichloro and 2-nitro groups.

- Key Differences : The sorbitol moiety introduces multiple hydroxyl groups, significantly enhancing hydrophilicity.

- Activity: Sugar-conjugated nitroaromatics often exhibit improved solubility but reduced cellular uptake. For instance, ethanol-based fractions in plant extracts show higher antimicrobial activity (e.g., T. fortunei 20% ethanol fraction) compared to polar glycosides .

Chlorine vs. Amino Substitutions

- Electronic Effects: Chlorine’s electron-withdrawing nature stabilizes the aromatic ring, while amino groups donate electrons, altering reactivity toward electrophiles or nucleophiles.

- Biological Impact: Chlorinated analogs may exhibit stronger enzyme inhibition (e.g., tyrosinase) due to hydrophobic interactions, whereas amino-substituted derivatives could favor solubility-dependent applications .

Nitro Group Positioning

- Ortho vs. In contrast, para-substituted nitro compounds (e.g., 4-nitrophenol derivatives) show higher stability in aqueous solutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.